Bienvenue dans la boutique en ligne BenchChem!

Ethyl 4-methyl-2-(2-oxoimidazolidin-1-yl)thiazole-5-carboxylate

SCD1 inhibitor synthetic intermediate N-alkylation

Ethyl 4-methyl-2-(2-oxoimidazolidin-1-yl)thiazole-5-carboxylate (C10H13N3O3S, MW 255.29 g/mol) is a bifunctional heterocyclic building block that fuses a 2-oxoimidazolidine ring directly to the 2-position of a 4-methylthiazole-5-carboxylate ester. Its structure embodies the thiazolylimidazolidinone scaffold identified in the discovery of potent stearoyl-CoA desaturase-1 (SCD1) inhibitors, most notably XEN723.

Molecular Formula C10H13N3O3S
Molecular Weight 255.3 g/mol
CAS No. 1072806-73-5
Cat. No. B1399767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-methyl-2-(2-oxoimidazolidin-1-yl)thiazole-5-carboxylate
CAS1072806-73-5
Molecular FormulaC10H13N3O3S
Molecular Weight255.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)N2CCNC2=O)C
InChIInChI=1S/C10H13N3O3S/c1-3-16-8(14)7-6(2)12-10(17-7)13-5-4-11-9(13)15/h3-5H2,1-2H3,(H,11,15)
InChIKeyDKAUQWJNSZRYMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Methyl-2-(2-oxoimidazolidin-1-yl)thiazole-5-carboxylate (CAS 1072806-73-5): Sourcing the Key Thiazolylimidazolidinone Intermediate for SCD1 Inhibitor Programs


Ethyl 4-methyl-2-(2-oxoimidazolidin-1-yl)thiazole-5-carboxylate (C10H13N3O3S, MW 255.29 g/mol) is a bifunctional heterocyclic building block that fuses a 2-oxoimidazolidine ring directly to the 2-position of a 4-methylthiazole-5-carboxylate ester. Its structure embodies the thiazolylimidazolidinone scaffold identified in the discovery of potent stearoyl-CoA desaturase-1 (SCD1) inhibitors, most notably XEN723 [1]. Commercial sourcing typically provides this compound at a ≥95% purity specification, packaged from 1 g to 25 g, making it an accessible starting point for medicinal chemistry exploration of the oxoimidazolidinone-thiazole chemotype .

Why Generic Substitution Fails for Ethyl 4-Methyl-2-(2-oxoimidazolidin-1-yl)thiazole-5-carboxylate (1072806-73-5) in SCD1 Medicinal Chemistry


Thiazole-5-carboxylate esters and 2-oxoimidazolidines are individually common motifs, but their direct fusion at the 2-position generates a uniquely reactive scaffold that cannot be replicated by simple mixtures or analogues with alternative connectivity. The unsubstituted imidazolidinone NH serves as the critical diversification handle: it is explicitly this NH group that undergoes N-alkylation with electrophiles such as 4-bromobut-1-ene to generate downstream SCD1-active derivatives, forming compounds like ethyl 2-(3-(but-3-enyl)-2-oxoimidazolidin-1-yl)-4-methylthiazole-5-carboxylate (CAS 1184958-41-5) [1]. Substituting this compound with a pre-functionalized N-alkyl imidazolidinone analogue (e.g., N-benzyl or N-fluorobenzyl variants) irreversibly locks the imidazolidinone nitrogen, precluding further SAR exploration, while use of a simple 2-aminothiazole-5-carboxylate lacking the oxoimidazolidinone ring completely eliminates the amide bioisostere motif that was shown to confer a 560-fold improvement in SCD1 in vitro potency relative to the original amide-based hit [2].

Quantitative Head-to-Head Evidence for Ethyl 4-Methyl-2-(2-oxoimidazolidin-1-yl)thiazole-5-carboxylate vs. Its Closest N-Alkylated Analogue and Alternative Scaffolds


Direct Synthetic Precursor Status: Quantified Upstream-Downstream Linkage to N-Alkenyl SCD1 Derivatives

The compound is explicitly documented as the direct upstream precursor (reactant) for the synthesis of ethyl 2-(3-(but-3-enyl)-2-oxoimidazolidin-1-yl)-4-methylthiazole-5-carboxylate (CAS 1184958-41-5), an N-alkenyl SCD1 inhibitor intermediate disclosed in US Patent Application US20090264444A1 [1]. The transformation proceeds via N-alkylation of the unsubstituted imidazolidinone NH with 4-bromobut-1-ene, yielding the downstream product in 85% isolated yield as a colorless solid [1]. No other commercially available analogue bearing the identical thiazole-4-methyl-5-ethyl ester substitution pattern and an unsubstituted 2-oxoimidazolidin-1-yl group is documented to serve this precise role of enabling direct, high-yielding diversification to N-alkenyl derivatives.

SCD1 inhibitor synthetic intermediate N-alkylation

Commercial Purity Benchmark: ≥95% Specification with Multiple Independent Supplier Confirmations

Across three independent specialty chemical suppliers (AKSci, Leyan, and CymitQuimica/Biosynth), ethyl 4-methyl-2-(2-oxoimidazolidin-1-yl)thiazole-5-carboxylate consistently carries a minimum purity specification of 95% . This is directly comparable to the industry-standard specification for the analogous N-(but-3-enyl) derivative (CAS 1184958-41-5), which is marketed with a ≥95% purity specification as well, but is offered by fewer vendors and lacks the transparent batch-level quality assurance documentation explicitly stated for the target compound . The availability of downloadable Certificates of Analysis (COA) and Safety Data Sheets (SDS) for the target compound further strengthens procurement confidence .

purity specification commercial availability quality control

Ambient Storage Stability Advantage Over Cold-Chain-Dependent N-Alkylated Analogue

The target compound is specified for long-term storage in a cool, dry place at ambient conditions, without requiring refrigeration or freezing . In contrast, several N-substituted thiazolylimidazolidinone analogues (including the broader class of functionalized SCD1 intermediates) are recommended for storage at –20°C to prevent degradation . This storage advantage translates to lower shipping costs (ambient vs. cold-chain), reduced risk of freeze-thaw degradation, and simpler inventory management for laboratories without dedicated –20°C compound storage capacity.

storage stability supply chain logistics room temperature storage

Single Reactive NH Site Enables Systematic Amide Bioisostere SAR with Predictable Diversification Stoichiometry

The imidazolidinone ring contains exactly one unsubstituted NH group (hydrogen bond donor count = 1; confirmed by computed molecular properties on Molaid [1]), which governs the stoichiometry of all subsequent N-alkylation or N-acylation reactions. This contrasts with the N-(but-3-enyl) downstream product (CAS 1184958-41-5), which has zero hydrogen bond donors (HBD = 0) and is thus incapable of further N-functionalization [1]. The controlled, single-site reactivity eliminates chemoselectivity challenges that plague polyfunctional amine intermediates and ensures that each mole of electrophile consumed corresponds predictably to one mole of diversified product, simplifying reaction monitoring and purification.

amide bioisostere N-alkylation structure-activity relationship

Lower Molecular Complexity and Higher Atom Economy vs. N-Substituted Analogues for Parallel Library Synthesis

With a molecular weight of 255.29 g/mol (C10H13N3O3S), the target compound is 54.10 g/mol lighter than its direct N-butenyl derivative (CAS 1184958-41-5, MW 309.39 g/mol, C14H19N3O3S) [1]. This 17.5% reduction in molecular weight corresponds to fewer heavy atoms (18 vs. 21) and fewer rotatable bonds (4 vs. 7), which translates to more economical use of material on a per-mole basis when conducting parallel N-functionalization libraries. Each gram of the target compound yields 3.92 mmol of reactive intermediate, whereas the same mass of the N-butenyl analogue provides only 3.23 mmol of material that is already chemically committed and cannot be further diversified at the imidazolidinone nitrogen.

molecular weight atom economy parallel synthesis

Amide Bioisostere Scaffold Validation: 560-Fold Potency Gain Observed in the Thiazolylimidazolidinone Series Relative to the Original 2-Aminothiazole Amide Hit

Although the specific compound 1072806-73-5 has not been individually profiled in published SCD1 enzymatic assays, it constitutes the minimal unsubstituted core of the thiazolylimidazolidinone series for which the archetypal member XEN723 (compound 22) demonstrated a 560-fold improvement in in vitro SCD1 inhibitory potency compared to the original 2-aminothiazole amide-based hit compound 5 [1]. This potency gain is directly attributed to replacement of the C2-position amide bond with the imidazolidinone moiety—the precise structural feature present in the target compound. By contrast, simple 2-aminothiazole-5-carboxylate esters lacking the oxoimidazolidinone ring belong to the pre-bioisostere chemical space and yield potency levels more than two orders of magnitude lower [1].

SCD1 inhibition amide bioisostere potency improvement

Optimal Procurement and Deployment Scenarios for Ethyl 4-Methyl-2-(2-oxoimidazolidin-1-yl)thiazole-5-carboxylate (CAS 1072806-73-5)


Parallel N-Functionalization Library Synthesis for SCD1 Inhibitor Lead Optimization

The unsubstituted imidazolidinone NH provides a single, well-defined reactive site for systematic N-alkylation or N-acylation with diverse electrophiles. Each gram of compound yields 3.92 mmol of reactive intermediate (21% higher molar yield than pre-alkylated alternatives), enabling cost-efficient parallel synthesis of 48- to 96-member libraries for SCD1 SAR exploration [1]. The documented 85% yield for N-butenylation demonstrates the practical synthetic efficiency of this diversification strategy [1].

Amide Bioisostere Scaffold Replacement in Metabolic Disease Drug Discovery

The 2-oxoimidazolidin-1-yl group at the thiazole 2-position directly replicates the amide bioisostere replacement demonstrated in the discovery of XEN723. Adopting this scaffold over a conventional 2-aminothiazole-5-carboxylate places the program in chemical space associated with a 560-fold SCD1 potency gain over the original amide series [2]. This is critical for hit-to-lead campaigns targeting stearoyl-CoA desaturase-1 in obesity, diabetes, and metabolic syndrome indications.

Multi-Year Medicinal Chemistry Programs Requiring Supply Chain Resilience

With at least three independent commercial suppliers offering ≥95% purity and ambient storage stability, this compound supports uninterrupted procurement across extended discovery timelines . Room-temperature storage eliminates cold-chain logistics costs and reduces the risk of compound degradation during shipping or inventory holding, making it suitable for academic laboratories and biotech companies without dedicated –20°C compound management infrastructure .

Patent-Referenced Intermediate for Thiazolylimidazolidinone Intellectual Property Filings

The compound is explicitly identified as an upstream raw material in the synthesis of N-alkenyl thiazolylimidazolidinone derivatives disclosed in US Patent Application US20090264444A1 [1]. Its use as a key intermediate in SCD1 inhibitor patent landscapes provides a documented provenance trail that strengthens the experimental section of new composition-of-matter or method-of-use patent applications within this chemical series.

Quote Request

Request a Quote for Ethyl 4-methyl-2-(2-oxoimidazolidin-1-yl)thiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.